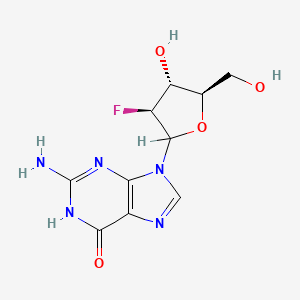

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine

Overview

Description

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine is a guanosine analog known for its efficacy in treating T-cell lymphoblastic disease . This compound, often referred to in scientific literature as a fluorinated purine derivative, has garnered attention due to its strong bioactive properties and selective T-cell toxicity .

Mechanism of Action

Target of Action

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine, also known as 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine, is a guanosine analog . Its primary target is the enzyme purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells .

Mode of Action

The compound interacts with its target, purine nucleoside phosphorylase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a disruption in the purine salvage pathway . As a result, DNA and RNA synthesis in the cells is affected .

Biochemical Pathways

The inhibition of purine nucleoside phosphorylase disrupts the purine salvage pathway . This pathway is responsible for the recycling of purines from degraded DNA and RNA, providing the necessary purine nucleotides for new DNA and RNA synthesis . The disruption of this pathway leads to a decrease in the availability of purine nucleotides, thereby affecting DNA and RNA synthesis .

Pharmacokinetics

The compound is known to be stable to purine nucleoside phosphorylase cleavage , suggesting that it may have good bioavailability

Result of Action

The inhibition of DNA and RNA synthesis by this compound leads to cytotoxic effects in cells . Specifically, it has been found to be cytotoxic in a T-cell line . The compound’s action results in an inhibition of DNA synthesis, as judged by the reduced incorporation of labeled thymidine into DNA, while RNA and protein syntheses are unaffected .

Biochemical Analysis

Biochemical Properties

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine interacts with various enzymes and proteins. It is known to exhibit selective T-cell toxicity . The strong electron-withdrawing effect of fluorine of a fluorinated substrate has a major effect on the chemical stability and enzymatic activity of the substrate .

Cellular Effects

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine has been shown to have effects on various types of cells and cellular processes. Preliminary cell uptake experiments showed that both a CCRF-CEM leukemia cell line and activated primary thymocytes take up the compound .

Molecular Mechanism

The molecular mechanism of action of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine over time in laboratory settings have been studied. The compound has been successfully synthesized by direct fluorination of an appropriate precursor of a guanosine nucleoside .

Preparation Methods

The synthesis of 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine involves a direct fluorination process. One method includes the fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl-9-(3’,5’-di-O-trityl-2’-O-trifyl-beta-D-ribofuranosyl)guanine with [18F]KF/K.2.2.2 in DMSO at 85°C for 45 minutes . This method yields the compound with a radiochemical yield of 7-10% and a specific activity of 0.8-1.3 Ci/μmol . Industrial production methods may involve similar fluorination techniques, ensuring high purity and yield.

Chemical Reactions Analysis

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less documented.

Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include fluorinating agents like [18F]KF/K.2.2.2, and the major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine has several scientific research applications:

Comparison with Similar Compounds

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine is unique due to its selective T-cell toxicity and fluorinated structure. Similar compounds include:

2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: This compound also exhibits antitumor activity and inhibits DNA synthesis.

2’-Deoxy-2’-fluoro-9-beta-D-arabinofuranosylguanine: Another fluorinated nucleoside with similar bioactive properties.

These compounds share structural similarities but differ in their specific biological activities and applications.

Biological Activity

Overview

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine, commonly referred to as AraG, is a guanosine analog with significant biological activity, particularly in the treatment of T-cell lymphoblastic diseases. This compound has garnered attention due to its unique mechanism of action, stability against enzymatic cleavage, and potential applications in both therapeutic and diagnostic fields.

Target Enzyme: AraG primarily targets purine nucleoside phosphorylase (PNP) , an enzyme crucial for the purine salvage pathway. By inhibiting PNP, AraG disrupts nucleotide metabolism, leading to cytotoxic effects in rapidly dividing cells.

Mode of Action:

- Enzyme Inhibition: The binding of AraG to PNP prevents the conversion of nucleosides into their respective bases, effectively blocking DNA and RNA synthesis.

- Cellular Effects: Studies indicate that AraG exhibits selective toxicity towards T-cells, making it particularly effective in hematological malignancies. For instance, in L1210 leukemia cells, AraG treatment resulted in a significant reduction in DNA synthesis without affecting RNA or protein synthesis .

Pharmacokinetics

AraG is noted for its stability against cleavage by PNP, which enhances its therapeutic potential. The compound's pharmacokinetic profile suggests favorable absorption and retention in targeted tissues, contributing to its efficacy in clinical settings.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of AraG across various cell lines. For example:

- CCRF-CEM Cell Line: Preliminary studies showed significant uptake and cytotoxicity in this T-cell leukemia line.

- L1210 Cells: Treatment with AraG led to a marked decrease in thymidine incorporation into DNA, indicating effective inhibition of DNA synthesis .

Comparative Analysis

AraG's biological activity can be compared with other nucleoside analogs:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine | Inhibits DNA synthesis | Antitumor properties |

| 2'-Deoxy-2'-fluoro-9-beta-D-arabinofuranosylguanine | Similar inhibition of nucleic acid synthesis | Broad-spectrum antiviral activity |

Clinical Applications

AraG has been explored as a treatment option for T-cell lymphoblastic leukemia. In clinical settings, its ability to selectively target T-cells has been leveraged to minimize damage to normal cells while maximizing therapeutic outcomes.

Imaging Applications

Recent advancements have also positioned AraG as a potential radiotracer for PET imaging. A derivative compound, 2'-deoxy-2'-[18F]fluoro-9-beta-D-arabinofuranosylguanine ([18F]F-AraG), has shown promise in visualizing activated T-cells non-invasively, aiding in the diagnosis and monitoring of graft-versus-host disease (GVHD) post-transplantation .

Properties

IUPAC Name |

2-amino-9-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZARPLRQRNNX-VPRFCXCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1C3[C@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908651 | |

| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103884-98-6 | |

| Record name | 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103884986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is the metabolic stability of AraF-G significant?

A2: AraF-G demonstrates resistance to cleavage by the enzyme purine nucleoside phosphorylase. [] This metabolic stability is crucial for its potential as a therapeutic agent. Increased stability compared to other nucleoside analogs could translate to a longer half-life in vivo, potentially leading to increased efficacy and a wider therapeutic window.

Q2: What is the significance of investigating fluorocarbocyclic guanosine analogs like those mentioned in the third abstract in relation to AraF-G?

A4: The third abstract focuses on fluorocarbocyclic guanosine analogs, specifically exploring their antiviral activity. [] While structurally different from AraF-G, these analogs share a similar mechanism of action by targeting viral DNA polymerase. Studying the structure-activity relationship of these analogs, particularly their potency and selectivity against herpes simplex virus, can provide valuable insights for optimizing the design of related nucleoside analogs like AraF-G for improved antiviral or anticancer activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.